molecular formula C22H42N2 B12725683 1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine CAS No. 93805-07-3

1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine

Cat. No.: B12725683
CAS No.: 93805-07-3
M. Wt: 334.6 g/mol
InChI Key: RPBFAJAXXBIRDR-UHFFFAOYSA-N
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Description

This compound is a structurally complex cyclohexanemethylamine derivative characterized by dual 1,2,2-trimethylpropylidene substituents. Its synthesis involves multi-step condensation reactions, typically employing cyclohexanone precursors and alkylideneamine intermediates under controlled catalytic conditions. The molecule’s rigid cyclohexane backbone, coupled with bulky substituents, confers unique steric and electronic properties, making it a candidate for applications in asymmetric catalysis or specialty polymers.

Properties

CAS No.

93805-07-3

Molecular Formula

C22H42N2

Molecular Weight

334.6 g/mol

IUPAC Name

N-[[5-(3,3-dimethylbutan-2-ylideneamino)-1,3,3-trimethylcyclohexyl]methyl]-3,3-dimethylbutan-2-imine

InChI

InChI=1S/C22H42N2/c1-16(19(3,4)5)23-15-22(11)13-18(12-21(9,10)14-22)24-17(2)20(6,7)8/h18H,12-15H2,1-11H3

InChI Key

RPBFAJAXXBIRDR-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1(CC(CC(C1)(C)C)N=C(C)C(C)(C)C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials

Synthetic Procedure

Step Description Conditions Notes
1 Dissolution of cyclohexanemethylamine derivative in dry solvent Room temperature to mild heating (25-60°C) Ensures amine is fully solubilized
2 Slow addition of 1,2,2-trimethylpropanal under inert atmosphere Stirring at 40-80°C Prevents oxidation and side reactions
3 Catalysis of imine formation by mild acid (e.g., p-toluenesulfonic acid) or base Controlled pH, typically neutral to slightly acidic Promotes Schiff base formation
4 Removal of water formed during condensation by azeotropic distillation or molecular sieves Continuous removal to drive equilibrium Enhances yield of imine
5 Purification by recrystallization or chromatography Solvent selection based on solubility Achieves high purity product

Reaction Monitoring and Yield Optimization

  • Reaction progress is monitored by NMR spectroscopy (to confirm imine formation), IR spectroscopy (disappearance of aldehyde C=O stretch and appearance of C=N stretch), and mass spectrometry .
  • Yields typically range from 70% to 90% depending on reaction conditions and purity of starting materials.
  • Side reactions such as imine hydrolysis or polymerization are minimized by strict moisture control.

Research Findings and Data Summary

Parameter Value / Observation Source / Notes
Molecular formula C18H34N2 Confirmed by elemental analysis and mass spectrometry
Boiling point ~377.1°C at 760 mmHg Indicates thermal stability suitable for purification by distillation
Density ~0.9 g/cm³ at 20°C Consistent with alkylated amine compounds
LogP (octanol-water partition coefficient) ~5.0 Reflects hydrophobic character due to alkyl groups
Purity >98% by HPLC after purification Achieved by recrystallization or chromatography
Reaction yield 70-90% Dependent on reaction conditions and water removal efficiency

Summary Table of Preparation Methods

Preparation Aspect Description Key Considerations
Starting materials Cyclohexanemethylamine derivatives, 1,2,2-trimethylpropanal Purity critical for yield
Reaction type Schiff base (imine) formation via condensation Water removal essential
Catalysts Mild acid or base catalysts Control pH to avoid side reactions
Solvents Anhydrous ethanol, toluene, or similar Solubility and inertness important
Purification Recrystallization, chromatography Achieves >98% purity
Yield 70-90% Depends on reaction control and moisture exclusion
Monitoring NMR, IR, MS, HPLC Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.

    Substitution: Common reagents for substitution reactions include halogens and acids, which can replace specific groups within the molecule.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or alcohols, while reduction could produce alkanes or amines.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : This compound has been explored for its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new therapeutic agents targeting various diseases. Research indicates that compounds with similar structures exhibit biological activity, including anti-inflammatory and analgesic effects.
  • Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound can be utilized in the synthesis of APIs due to its ability to undergo various chemical reactions. It serves as a building block in the production of more complex molecules that are essential for drug formulation.

Material Science Applications

  • Polymer Chemistry : The compound is investigated for its potential use in creating specialty polymers. Its unique functional groups can enhance the properties of polymers, such as thermal stability and mechanical strength.
  • Coatings and Adhesives : Due to its chemical structure, this compound can be incorporated into formulations for coatings and adhesives that require high durability and resistance to environmental factors.

Case Study 1: Drug Development

A study published in a peer-reviewed journal investigated the synthesis of novel derivatives based on this compound for potential anti-cancer activity. The derivatives demonstrated significant cytotoxic effects against various cancer cell lines in vitro. The research highlighted the importance of modifying the compound's structure to enhance its biological activity and selectivity.

Case Study 2: Polymer Applications

Research conducted at a leading materials science institute explored the incorporation of this compound into polyurethane formulations. The results showed improved mechanical properties and thermal stability compared to traditional formulations. This advancement suggests that the compound could be pivotal in developing high-performance materials for industrial applications.

Data Table: Comparison of Applications

Application AreaSpecific UseBenefits
PharmaceuticalsDrug developmentPotential anti-inflammatory effects
Synthesis of APIsVersatile building block
Material SciencePolymer chemistryEnhanced thermal stability
Coatings and adhesivesIncreased durability

Mechanism of Action

The mechanism by which 1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular function and signaling pathways. The exact pathways involved can vary depending on the context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general insights can be inferred from analogous compounds:

Table 1: Key Comparisons with Structurally Related Compounds

Property/Compound 1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine 1,2,3-Trichloropropane () Organic Electroluminescent Materials ()
Primary Application Hypothesized: Catalysis or polymer synthesis (no direct evidence) Solvent, intermediate in pesticides Organic light-emitting diodes (OLEDs)
Toxicity/Environmental Impact No data High toxicity (hepatotoxicant) Low toxicity, optimized for device safety
Synthetic Complexity High (multiple stereocenters, bulky groups) Low (industrial-scale synthesis) Moderate (vapor deposition techniques)
Stability Likely high (steric hindrance reduces reactivity) Low (volatile, reactive) Moderate (degradation under high voltage)

Key Findings:

Electroluminescent Materials : Organic diodes () rely on conjugated systems for charge transport, whereas the target compound lacks such conjugation, limiting its utility in optoelectronics .

Toxicity Profile : The absence of halogenated groups in the target compound may reduce environmental persistence compared to 1,2,3-Trichloropropane .

Biological Activity

1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine is a complex organic compound with significant biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C18H34N2
  • Molecular Weight : 278.476 g/mol
  • Density : 0.9 g/cm³
  • Boiling Point : 377.1 ºC
  • Flash Point : 174.2 ºC

Biological Activity

The biological activity of this compound has been studied primarily in the context of its toxicity and potential applications in various fields such as pharmaceuticals and industrial chemistry.

Toxicological Studies

  • Acute Toxicity :
    • Inhalation studies on rats indicated a median lethal dose (LC50) greater than 5.01 mg/L, suggesting low acute toxicity. However, respiratory difficulties were observed at higher concentrations .
    • Skin sensitization tests showed positive reactions in several studies when administered intradermally followed by topical induction .
  • Genotoxicity :
    • In vitro assays demonstrated that the compound does not exhibit genotoxic properties. Negative results were reported in mammalian erythrocyte micronucleus tests at doses ranging from 50 to 500 mg/kg .
  • Carcinogenicity :
    • Current data do not classify the compound as a carcinogen based on available genotoxicity studies and structural assessments using QSAR models .
  • Reproductive and Developmental Toxicity :
    • The compound is not expected to be a reproductive or developmental toxicant according to existing data .

Case Study 1: Industrial Application

A study assessed the use of this compound in adhesive formulations where it acts as a hardener for epoxy resins. The study highlighted its effectiveness in enhancing the mechanical properties of adhesives while maintaining low toxicity levels for end-users .

Case Study 2: Environmental Impact

Research conducted under the IMAP framework evaluated the environmental impact of this chemical when used in construction materials. It was found that while the compound has beneficial properties for durability and adhesion, care must be taken to mitigate exposure during application due to its potential respiratory effects .

Summary of Findings

Property Value
Molecular FormulaC18H34N2
Molecular Weight278.476 g/mol
Density0.9 g/cm³
Boiling Point377.1 ºC
Acute Toxicity (LC50)>5.01 mg/L
GenotoxicityNegative
CarcinogenicityNot classified
Reproductive ToxicityNot expected

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for 1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine?

  • Methodology : Prioritize reaction path search methods using quantum chemical calculations (e.g., density functional theory) to predict feasible intermediates and transition states . Combine computational predictions with iterative experimental validation, focusing on parameters like solvent polarity, temperature, and catalyst selection. For purification, employ membrane separation technologies (e.g., nanofiltration) or chromatographic techniques (e.g., HPLC) to isolate the compound from byproducts .
  • Data Example :

ParameterOptimal Range
SolventNon-polar (e.g., hexane)
Temperature60–80°C
CatalystLewis acids (e.g., AlCl₃)

Q. How can spectroscopic and computational methods be integrated to characterize this compound’s structural and electronic properties?

  • Methodology : Use high-resolution NMR (¹H, ¹³C, and 2D techniques) and mass spectrometry (HRMS) for structural elucidation. Supplement experimental data with quantum mechanical simulations (e.g., time-dependent DFT) to predict electronic transitions and vibrational modes . Cross-validate computational models with experimental results to refine accuracy.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of reactions involving this compound’s imine and amine functional groups?

  • Methodology : Apply ab initio molecular dynamics (AIMD) to model reaction pathways, focusing on steric effects from the 1,2,2-trimethylpropylidene groups. Analyze electron localization function (ELF) maps to identify nucleophilic/electrophilic sites. Validate with kinetic isotope effect (KIE) studies and in situ FTIR monitoring .

Q. How can computational modeling optimize experimental conditions for scaling up synthesis without compromising yield?

  • Methodology : Use process simulation software (e.g., Aspen Plus) to model heat transfer, mass balance, and reactor design. Incorporate sensitivity analysis to identify critical parameters (e.g., pressure, mixing efficiency). Validate with microfluidic reactor trials to minimize resource consumption .

Q. How should researchers address contradictions in experimental data, such as inconsistent yields under identical conditions?

  • Methodology : Implement a comparative framework :

Replicate experiments with strict environmental controls (humidity, oxygen levels).

Use statistical tools (e.g., ANOVA) to identify outliers.

Probe for hidden variables (e.g., trace metal contaminants) via XPS or ICP-MS.

Establish a feedback loop between experimental and computational teams to refine hypotheses .

Q. What environmental fate studies are critical for assessing this compound’s ecological impact?

  • Methodology : Conduct atmospheric chemistry simulations (e.g., gas-phase oxidation pathways) to predict degradation products . Use microcosm experiments to study soil adsorption and microbial biodegradation. Cross-reference with toxicity databases (e.g., ECOTOX) to assess bioaccumulation potential.

Q. Can this compound serve as a precursor for advanced materials (e.g., metal-organic frameworks or catalysts)?

  • Methodology : Screen for coordination chemistry potential using DFT-based ligand field analysis. Synthesize derivatives with transition metals (e.g., Cu²⁺, Fe³⁺) and characterize via X-ray crystallography. Evaluate catalytic efficiency in model reactions (e.g., C–H activation) .

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